2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydropyrimidinone core. This compound has garnered attention in various scientific fields due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is particularly noted for enhancing biological activity and metabolic stability, making it a valuable component in drug design and development.
This compound falls under the category of heterocyclic compounds, specifically within the class of pyrimidines. Pyrimidines are aromatic compounds that contain a six-membered ring with nitrogen atoms at positions 1 and 3. The presence of the trifluoromethyl group significantly alters the properties and reactivity of the compound, contributing to its unique biological activities .
The synthesis of 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one typically employs a modified Biginelli reaction. This classical approach involves the condensation of an aromatic aldehyde (in this case, 3-(trifluoromethyl)benzaldehyde), urea, and a 1,3-dicarbonyl compound such as ethyl acetoacetate.
The molecular structure of 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one can be depicted as follows:
The structure features:
The compound's structural data can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular connectivity and mass .
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one is capable of undergoing various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one is closely linked to its interactions at the molecular level with biological targets. The trifluoromethyl group enhances binding affinity to various receptors and enzymes due to its electron-withdrawing nature, which stabilizes interactions.
Upon administration, the compound may undergo metabolic transformations that lead to active metabolites contributing to its pharmacological effects. Studies have indicated that derivatives of this compound exhibit significant activity against certain biological targets, including enzymes involved in cellular signaling pathways .
Relevant data from spectroscopic analysis (NMR, IR) confirm structural integrity and purity following synthesis .
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one has several scientific applications:
The dihydropyrimidinone (DHPM) core represents a privileged scaffold in medicinal chemistry due to its structural versatility and broad spectrum of biological activities. This six-membered heterocyclic ring system, featuring nitrogen atoms at positions 1 and 3 along with a carbonyl group at position 4, provides an exceptional platform for designing pharmacologically active compounds. The significance of the DHPM moiety stems from its ability to engage in multiple hydrogen bonding interactions via its carbonyl oxygen and N-H groups, facilitating strong binding interactions with diverse biological targets . Furthermore, the partially saturated nature of the ring confers conformational flexibility while maintaining planarity across key atoms, enabling optimal target engagement.
Table 1: Biological Activities Associated with the DHPM Core in Medicinal Chemistry
Activity Profile | Molecular Targets | Structural Features |
---|---|---|
Antiviral Activity | RNA polymerase, Viral proteases | 4-Carbonyl group, N1-H hydrogen bonding |
Anti-inflammatory Activity | Cyclooxygenase enzymes (COX-1/COX-2) | C5/C6 substituents for hydrophobic pockets |
Anticancer Activity | Tubulin, Tyrosine kinases | C5 electron-withdrawing groups, Aryl at C4 |
Antimicrobial Activity | Dihydrofolate reductase, Topoisomerase | C2-thioether modifications, Lipophilic chains |
Calcium Channel Modulation | L-type calcium channels | C3/C5 ester groups, C4-aryl substituents |
Extensive structure-activity relationship (SAR) studies reveal that substitutions at the C4, C5, and C6 positions dramatically influence biological potency. The C4 position particularly tolerates diverse aryl and heteroaryl substitutions, allowing medicinal chemists to fine-tune lipophilicity and steric bulk. For instance, introduction of substituted phenyl rings at C4 enhances binding affinity to various enzyme active sites through π-π stacking interactions [4]. The N1 position can be alkylated to modulate pharmacokinetic properties without significantly compromising target engagement. Additionally, the C2 carbonyl oxygen serves as a crucial hydrogen bond acceptor, while the N3-H functions as a hydrogen bond donor, collectively enabling the DHPM scaffold to mimic peptide bonds in biological systems [5].
The trifluoromethyl (-CF₃) group represents one of medicinal chemistry's most valuable substituents due to its profound influence on molecular properties. When incorporated at the meta-position of the C4 phenyl ring in 2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one, this electron-withdrawing group induces multiple beneficial effects. First, it significantly enhances metabolic stability by replacing oxidation-prone C-H bonds with robust C-F bonds, thereby increasing the compound's metabolic half-life . Second, the strong electron-withdrawing nature of the -CF₃ group modulates the electron density of the entire phenyl ring system, potentially enhancing interactions with electron-rich regions of biological targets through dipole-dipole interactions and charge transfer phenomena.
The trifluoromethyl group's steric profile (van der Waals radius ≈ 2.7 Å) mimics that of an isopropyl group while maintaining significantly different electronic characteristics. This unique combination allows it to occupy hydrophobic binding pockets within target proteins while simultaneously influencing the acidity/basicity of adjacent functional groups. Specifically in the DHPM scaffold, the meta-trifluoromethyl substitution pattern creates an optimal electrostatic landscape for target engagement without introducing excessive steric bulk that might hinder binding [5]. The high Hansch hydrophobicity parameter (π = 0.88) of the -CF₃ group enhances membrane permeability, facilitating cellular uptake—a critical factor for intracellular targets.
Table 2: Comparative Effects of Substituents on DHPM Pharmacological Properties
Substituent Position | Electron-Donating Groups | Trifluoromethyl Group | Electron-Withdrawing Groups |
---|---|---|---|
Lipophilicity (log P) | Decrease (0.1-0.4 units) | Significant increase (0.8-1.2 units) | Moderate increase (0.3-0.6 units) |
Metabolic Stability | Variable (often reduced) | Marked improvement | Moderate improvement |
Target Affinity | Highly target-dependent | Enhanced for hydrophobic pockets | Enhanced for polar pockets |
Membrane Permeability | Moderate | High | Variable |
The therapeutic exploration of dihydropyrimidinones traces back to the serendipitous discovery of their calcium channel blocking activity in the early 1980s. The seminal work by Bayer scientists revealed that structurally simplified analogues of dihydropyridine calcium channel blockers could retain significant cardiovascular activity when designed as dihydropyrimidinones. This discovery initiated systematic investigations into the DHPM scaffold, culminating in the development of monastrol—a selective inhibitor of kinesin spindle protein (KSP) that demonstrated potent antimitotic activity without affecting microtubule polymerization [4]. Monastrol represented a paradigm shift by validating DHPMs as targeted anticancer agents rather than mere cardiovascular drugs.
The subsequent integration of fluorinated substituents marked a significant advancement in DHPM-based drug design. Initial fluorination efforts focused primarily on improving metabolic stability and membrane permeability. However, researchers soon recognized that the trifluoromethyl group, when strategically positioned, could dramatically enhance target specificity and binding affinity. This realization led to the development of compounds featuring trifluoromethylphenyl attachments at the C4 position, including our compound of interest, 2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one [5].
Table 3: Historical Milestones in Dihydropyrimidinone-Based Drug Discovery
Time Period | Key Developments | Representative Compounds | Therapeutic Focus |
---|---|---|---|
1980-1985 | Discovery of DHPM calcium modulation | Nifedipine analogues | Cardiovascular diseases |
1990-2000 | Identification of kinesin inhibition | Monastrol | Antimitotic cancer therapy |
2000-2010 | Incorporation of fluorinated groups | Trifluoromethyl DHPM derivatives | Antiviral/antimicrobial agents |
2010-Present | Multi-targeted DHPM hybrids | Trifluoromethyl-aryl DHPM hybrids | Kinase inhibition, Epigenetic modulation |
Modern synthetic methodologies, particularly multicomponent reactions like the Biginelli reaction, have facilitated rapid diversification of the DHPM scaffold. The trifluoromethylphenyl DHPM derivatives represent a convergence of three critical design elements: (1) the biologically validated DHPM core, (2) the pharmacokinetic advantages of fluorine atoms, and (3) the versatility of aromatic substitution patterns for target-specific optimization. This strategic integration has positioned 2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one as a promising scaffold for developing novel therapeutic agents targeting various disease pathways, including kinase signaling, viral replication, and inflammatory cascades [4] [5]. The continued exploration of this chemotype exemplifies the rational evolution of heterocyclic compounds in medicinal chemistry.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1